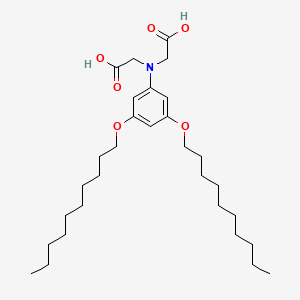
Ro 23-9358
Übersicht
Beschreibung
Ro-23-9358, also known as N-[3,5-Bis(decyloxy)phenyl]-N-(carboxymethyl)glycine, is a chemical compound with the molecular formula C30H51NO6 and a molecular weight of 521.73 g/mol . It is a potent inhibitor of secretory phospholipases A2 and has anti-inflammatory properties . This compound was developed by Roche and is primarily used in scientific research .
Wissenschaftliche Forschungsanwendungen
Ro-23-9358 hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Wirkmechanismus
Ro-23-9358 übt seine Wirkung durch die Hemmung von sekretorischen Phospholipasen A2 aus, Enzymen, die eine entscheidende Rolle bei der Entzündungsreaktion spielen . Durch die Blockierung dieser Enzyme reduziert die Verbindung die Produktion von proinflammatorischen Molekülen, wodurch sie entzündungshemmende Eigenschaften zeigt. Zu den molekularen Zielstrukturen von Ro-23-9358 gehören die aktiven Zentren von sekretorischen Phospholipasen A2, an denen es bindet und die Enzyme daran hindert, ihre Reaktionen zu katalysieren .
Wirkmechanismus
Target of Action
Ro 23-9358 primarily targets Diacylglycerol lipase (DAGL) . DAGL is an enzyme that plays a crucial role in the biosynthesis of endocannabinoids, which are involved in a variety of physiological processes including pain sensation, mood, and memory .
Mode of Action
As a DAGL inhibitor , this compound works by binding to the active site of the enzyme, preventing it from catalyzing the hydrolysis of diacylglycerol (DAG) to form 2-arachidonoylglycerol (2-AG), a key endocannabinoid .
Biochemical Pathways
By inhibiting DAGL, this compound disrupts the endocannabinoid signaling pathway. This can lead to a decrease in the levels of 2-AG, thereby reducing the activation of cannabinoid receptors and altering the downstream effects of endocannabinoid signaling .
Pharmacokinetics
It is known to be soluble in dmso at a concentration of 16 mg/ml , suggesting that it may have good bioavailability
Result of Action
The inhibition of DAGL by this compound can lead to a variety of molecular and cellular effects, depending on the specific physiological context. For example, it has been suggested that this compound may have anti-inflammatory effects due to its ability to inhibit the production of 2-AG, which can act as a pro-inflammatory mediator .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds that bind to the same target can affect its efficacy. Additionally, factors such as pH and temperature can potentially influence the stability of the compound .
Vorbereitungsmethoden
Die Synthese von Ro-23-9358 beinhaltet die Reaktion von 3,5-Bis(decyloxy)anilin mit Glycin in Gegenwart geeigneter Reagenzien und Bedingungen . Die Reaktion verläuft typischerweise über die Bildung eines Zwischenprodukts, das dann weiter umgesetzt wird, um das Endprodukt zu erhalten. Die Verbindung wird üblicherweise durch Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um eine Reinheit von ≥97 % zu erreichen . Industrielle Produktionsverfahren für Ro-23-9358 sind nicht allgemein dokumentiert, aber die Laborsynthese bietet einen zuverlässigen Weg zur Gewinnung der Verbindung.
Analyse Chemischer Reaktionen
Ro-23-9358 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können unter Verwendung gängiger Reduktionsmittel durchgeführt werden, um reduzierte Formen der Verbindung zu erhalten.
Substitution: Ro-23-9358 kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen unter geeigneten Bedingungen durch andere Gruppen ersetzt werden.
Hydrolyse: Die Verbindung kann hydrolysiert werden, um in ihre Bestandteile zerlegt zu werden.
Zu den in diesen Reaktionen verwendeten gängigen Reagenzien gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid sowie verschiedene Säuren und Basen für die Hydrolyse . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.
Vergleich Mit ähnlichen Verbindungen
Ro-23-9358 ist aufgrund seiner spezifischen inhibitorischen Wirkung auf sekretorische Phospholipasen A2 einzigartig. Zu ähnlichen Verbindungen gehören:
Nitrilotriessigsäure: Eine weitere Verbindung mit ähnlichen inhibitorischen Eigenschaften.
Fmoc-Gly-OH-15N: Wird in ähnlichen Forschungsanwendungen eingesetzt.
Im Vergleich zu diesen Verbindungen zeichnet sich Ro-23-9358 durch seine hohe Potenz und spezifische Wirkung auf sekretorische Phospholipasen A2 aus, was es zu einem wertvollen Werkzeug in der Forschung zu Entzündungen und verwandten Erkrankungen macht .
Eigenschaften
IUPAC Name |
2-[N-(carboxymethyl)-3,5-didecoxyanilino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H51NO6/c1-3-5-7-9-11-13-15-17-19-36-27-21-26(31(24-29(32)33)25-30(34)35)22-28(23-27)37-20-18-16-14-12-10-8-6-4-2/h21-23H,3-20,24-25H2,1-2H3,(H,32,33)(H,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOCSPJYINCHOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC(=CC(=C1)N(CC(=O)O)CC(=O)O)OCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H51NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70165231 | |
| Record name | N-(Carboxymethyl)-N-(3,5-bis(decyloxy)phenyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153125-17-8 | |
| Record name | N-(carboxymethyl)-N-(3,5-bis(decyloxy)-phenyl)glycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153125178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(Carboxymethyl)-N-(3,5-bis(decyloxy)phenyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Ro 23-9358?
A: this compound acts as an active site-directed inhibitor of sPLA2. [] While the exact binding mechanism isn't detailed in the provided abstracts, active site-directed inhibitors typically mimic the transition state of the enzyme-substrate complex, blocking the enzyme's catalytic activity. In the case of sPLA2, this inhibition prevents the release of arachidonic acid and other pro-inflammatory lipid mediators. []
Q2: Why is this compound considered a potential anti-inflammatory drug?
A: this compound exhibits anti-inflammatory activity due to its potent inhibition of sPLA2. [] By inhibiting sPLA2, this compound reduces the production of inflammatory mediators derived from arachidonic acid. These mediators play a key role in inflammatory processes, and their reduction contributes to the compound's anti-inflammatory effects.
Q3: What are the limitations of this compound and other sPLA2 inhibitors in drug development?
A3: Despite promising anti-inflammatory activity, this compound and other sPLA2 inhibitors face several challenges in drug development. These include:
- Insufficient oral bioavailability: This limits the routes of administration and potentially reduces efficacy. []
- Low affinity for the enzyme: This may translate to low in vivo efficacy, requiring higher doses for therapeutic effect. []
- Insufficient selectivity: This could lead to off-target effects and potential toxicity. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

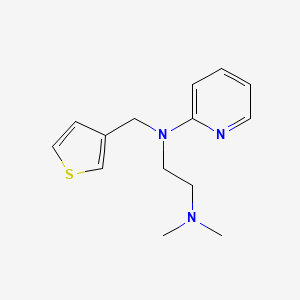


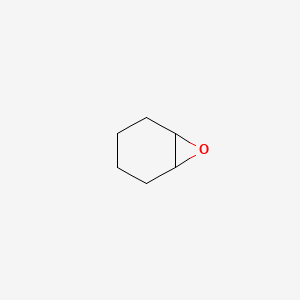
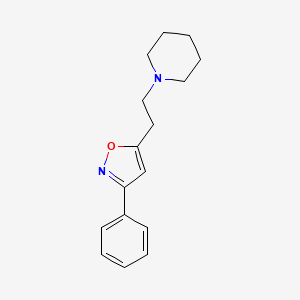


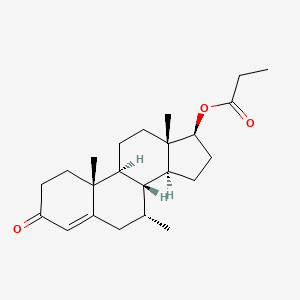
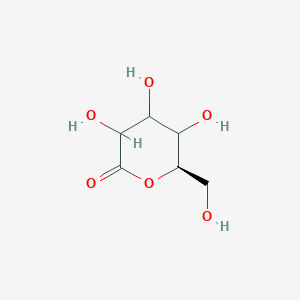
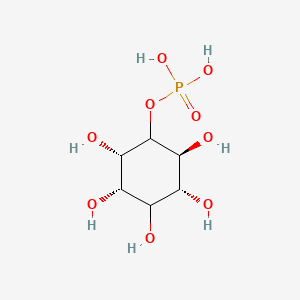

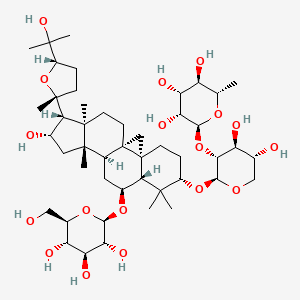
![(4S,4aS)-1-amino-7-ethenyl-4,7-dimethyl-4,4a,5,6-tetrahydropyrrolo[1,2-c]pyrimidin-3-one](/img/structure/B1203950.png)
